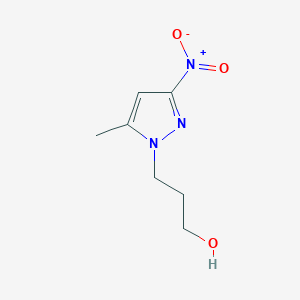
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of a nitro group and a hydroxyl group in this compound makes it an interesting compound for various chemical reactions and applications.
准备方法
The synthesis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol typically involves the cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the pyrazole ring. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product .
化学反应分析
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
科学研究应用
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study enzyme mechanisms and interactions due to its unique structural features.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
相似化合物的比较
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol can be compared with other similar compounds, such as:
3-(5-methyl-1H-pyrazol-1-yl)propan-1-ol: Lacks the nitro group, which may result in different reactivity and biological activity.
3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol: Lacks the methyl group, which may affect its steric properties and interactions with molecular targets.
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)butan-1-ol: Contains an additional carbon in the alkyl chain, which may influence its solubility and reactivity.
生物活性
3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The pyrazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C7H11N5O3 with a molecular weight of 213.19 g/mol. The structure includes a propanol backbone attached to a pyrazole ring, which contributes to its biological properties.
1. Anti-inflammatory Activity
Research has shown that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazole have been synthesized that demonstrate the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, compounds with similar structures showed up to 85% inhibition of TNF-α at concentrations around 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. Compounds similar to this compound have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, one study reported that certain pyrazole derivatives exhibited effective antibacterial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
3. Anticancer Potential
The anticancer potential of pyrazole derivatives is another area of active research. Some studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Specific derivatives have been shown to inhibit tumor growth in preclinical models .
Case Study 1: Anti-inflammatory Effects
A study by Selvam et al. synthesized a series of novel pyrazole derivatives and evaluated their anti-inflammatory activity using carrageenan-induced edema in mice. The results indicated that certain compounds exhibited comparable anti-inflammatory effects to indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID) .
Case Study 2: Antimicrobial Efficacy
In another investigation, Burguete et al. focused on the synthesis of novel pyrazole derivatives for their antibacterial properties against Klebsiella pneumoniae and Pseudomonas aeruginosa. The study found that specific compounds demonstrated potent activity against these pathogens, suggesting their potential as new antimicrobial agents .
Data Tables
属性
IUPAC Name |
3-(5-methyl-3-nitropyrazol-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-6-5-7(10(12)13)8-9(6)3-2-4-11/h5,11H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOXNZFOKSQAEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCO)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














